(4-Ethyl-1,2-oxazol-3-yl)methanamine
Description
Significance of Heterocyclic Compounds in Scientific Research
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the largest and most varied class of organic compounds. Their significance is paramount in medicinal chemistry, as a vast number of pharmaceuticals and biologically active molecules incorporate heterocyclic rings. These structures are integral to numerous natural products, vitamins, and alkaloids. The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique chemical and physical properties that can influence a molecule's reactivity, solubility, and ability to interact with biological targets. Consequently, the synthesis and study of heterocyclic compounds are central to the development of new therapeutic agents and functional materials. leyan.com
The 1,2-Oxazole Ring System: Fundamental Chemical Attributes
The 1,2-oxazole, or isoxazole (B147169), is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. chemeo.com This arrangement distinguishes it from its isomer, the 1,3-oxazole. The isoxazole ring is considered an electron-rich system, and its aromaticity has been a subject of considerable study, with some reports suggesting it is slightly greater than that of oxazole (B20620) and furan.
A key feature of the isoxazole ring is the weak N-O bond, which can undergo cleavage under certain conditions, such as UV irradiation, leading to ring-transformation reactions. chemeo.com Isoxazole derivatives are found in a number of natural products like ibotenic acid and serve as the core scaffold in various pharmaceuticals. chemeo.com Drugs containing the isoxazole moiety include the COX-2 inhibitor valdecoxib (B1682126) and certain beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. chemeo.com The versatility and reactivity of the isoxazole ring make it a valuable component in the design of new bioactive molecules. leyan.comnih.gov
Role of Aminomethyl Moieties in Organic Frameworks
The aminomethyl group (–CH₂NH₂) is a fundamental functional group in organic chemistry. It consists of a methylene (B1212753) bridge (–CH₂–) connecting an amino group (–NH₂) to a parent molecule. This moiety can significantly influence the physicochemical properties of a compound, such as its basicity and hydrogen bonding capacity.
In the context of heterocyclic chemistry, the introduction of an aminomethyl group can provide a crucial point for further molecular elaboration or for interaction with biological receptors. Aminomethyl-substituted heterocycles, including aminomethyl isoxazoles, are recognized as important structural motifs in medicinal chemistry. organic-chemistry.orgrsc.org They often serve as key intermediates or building blocks in the synthesis of more complex molecules, allowing for the construction of diverse chemical libraries for drug discovery and development. bldpharm.com
Research Context of (4-Ethyl-1,2-oxazol-3-yl)methanamine within Advanced Organic Synthesis
Specific research detailing the synthesis and application of this compound is not extensively documented in publicly available literature. However, its chemical structure places it firmly within the class of 3-aminomethyl-4-alkylisoxazoles, which are considered valuable building blocks in organic synthesis. rsc.orgbldpharm.com The compound is commercially available, positioning it as a readily accessible starting material for synthetic chemists. chemsrc.comcymitquimica.com
The research context for this compound is therefore defined by the broader efforts to synthesize and utilize substituted aminoisoxazoles for drug discovery and the creation of peptidomimetics. bldpharm.com Synthetic strategies often focus on the regioselective construction of the isoxazole ring, followed by the introduction or modification of the aminomethyl side chain. rsc.orgbldpharm.com The availability of specific isomers like this compound allows researchers to bypass certain synthetic steps and directly incorporate this specific 4-ethyl-3-(aminomethyl)isoxazole scaffold into larger, more complex target molecules. This facilitates the exploration of structure-activity relationships in the development of new chemical entities.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1784891-43-5 chemsrc.comcymitquimica.com |
| Molecular Formula | C₆H₁₀N₂O chemsrc.com |
| Molecular Weight | 126.16 g/mol chemsrc.com |
| SMILES | NCC1=NOC=C1CC chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-ethyl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-5-4-9-8-6(5)3-7/h4H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYXEOOGQQOTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Derivatization Studies of 4 Ethyl 1,2 Oxazol 3 Yl Methanamine
Nucleophilic Reactivity of the Primary Amine Group in (4-Ethyl-1,2-oxazol-3-yl)methanamine
The primary amine group (-NH₂) in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily attack electron-deficient centers, leading to the formation of a variety of important chemical linkages.
The formation of an amide bond is a fundamental transformation for primary amines. This compound can react with carboxylic acids and their derivatives to form stable amides. Direct amidation with a carboxylic acid typically requires an activating agent or coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. lookchemmall.comresearchgate.net This methodology is central to peptide synthesis, where the amine group of one amino acid derivative attacks the activated carboxyl group of another. lookchemmall.com The reaction proceeds via an acyl phosphate (B84403) or other activated intermediate, which is then readily displaced by the amine. lookchemmall.comresearchgate.net
Table 1: General Scheme for Amidation Reaction
| Reactant 1 | Reactant 2 | Conditions/Reagents | Product Type |
| This compound | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC), Mild Base | N-Substituted Amide |
| This compound | Acyl Halide (R-COCl) | Base (e.g., Pyridine, Triethylamine) | N-Substituted Amide |
| This compound | Acid Anhydride (B1165640) (R-CO)₂O | Base (e.g., Pyridine, Triethylamine) | N-Substituted Amide |
Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. amazonaws.comnanobioletters.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, typically under acidic catalysis. orientjchem.org The formation of the carbon-nitrogen double bond (C=N) is a reversible process, and the stability of the resulting imine can vary. nanobioletters.comnih.gov Schiff bases are versatile intermediates in organic synthesis and are important in various biological contexts. amazonaws.com
Table 2: General Scheme for Imine (Schiff Base) Formation
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Aldehyde (R-CHO) | Acid Catalyst (e.g., Acetic Acid), Reflux | Imine (Schiff Base) |
| This compound | Ketone (R-CO-R') | Acid Catalyst (e.g., Acetic Acid), Reflux | Imine (Schiff Base) |
The nitrogen atom of this compound can be directly alkylated or acylated. Alkylation typically occurs through a nucleophilic substitution (Sₙ2) reaction with an alkyl halide. msu.edu However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu
Acylation, the introduction of an acyl group (R-C=O), proceeds more cleanly. The reaction with acyl halides or acid anhydrides is generally rapid and leads to the formation of a stable amide. Unlike alkylation, the resulting amide is significantly less nucleophilic than the starting amine, which prevents further reaction and allows for the clean formation of the mono-acylated product. youtube.com
Table 3: General Schemes for N-Alkylation and N-Acylation
| Reaction Type | Reactant 1 | Reactant 2 | Product Type |
| Alkylation | This compound | Alkyl Halide (R-X) | Secondary Amine (potential for over-alkylation) |
| Acylation | This compound | Acyl Halide (R-COCl) | N-Substituted Amide |
Reductive amination, also known as reductive alkylation, is a powerful method for forming secondary or tertiary amines. organic-chemistry.org This process involves two steps in a single pot: the initial formation of an imine or Schiff base from the reaction of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine intermediate to the corresponding amine. mdpi.com A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄) or α-picoline-borane. organic-chemistry.org This method offers greater control compared to direct alkylation, often preventing the issue of over-alkylation and leading to higher yields of the desired secondary amine product. organic-chemistry.org
Table 4: General Scheme for Reductive Amination
| Reactant 1 | Reactant 2 | Reagents | Product Type |
| This compound | Aldehyde (R-CHO) | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Secondary Amine |
| This compound | Ketone (R-CO-R') | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | Secondary Amine |
Reactivity of the 1,2-Oxazole Ring System in this compound
The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle containing two adjacent heteroatoms, nitrogen and oxygen. This arrangement significantly influences the ring's electronic properties and reactivity compared to carbocyclic aromatic rings like benzene.
The 1,2-oxazole ring is generally considered an electron-deficient system due to the electronegativity of the nitrogen and oxygen atoms, which withdraw electron density from the ring carbons. This deactivation makes electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, significantly more difficult compared to benzene. pharmaguideline.comchempedia.info
Table 5: Potential and Limitations of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Potential Site of Attack | Limitations |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | C5 | The 1,2-oxazole ring is strongly deactivated, making the reaction difficult. |
| Nitration | HNO₃/H₂SO₄ | C5 | Harsh conditions may lead to ring degradation rather than substitution. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C5 | Generally fails on strongly deactivated heterocyclic rings. youtube.com |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | C5 | Generally fails on strongly deactivated heterocyclic rings. youtube.com |
Nucleophilic Substitution and Ring-Opening Pathways
The aminomethyl group at the 3-position of this compound presents a primary amine that can act as a nucleophile. It would be expected to undergo typical amine reactions such as acylation, alkylation, and sulfonylation to form a variety of amide, secondary/tertiary amine, and sulfonamide derivatives, respectively.
The isoxazole (B147169) ring itself is susceptible to nucleophilic attack, often leading to ring-opening. This reactivity is influenced by the substituents on the ring and the nature of the nucleophile. For instance, reductive cleavage of the N-O bond is a common pathway for isoxazole ring-opening. Molybdenum hexacarbonyl has been shown to mediate the reductive ring opening of isoxazoles to generate enamines. nih.gov While not specifically demonstrated for this compound, this suggests a potential pathway for its transformation.
Metallation and Organometallic Reactivity of the Oxazole (B20620) Core
The metallation of isoxazoles can be directed by substituents on the ring. The protons on the isoxazole ring have different acidities, allowing for regioselective deprotonation with strong bases like organolithium reagents. For instance, lateral lithiation has been demonstrated on a related isoxazole derivative, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, where a directing group controlled the site of metallation. umt.edu In the case of this compound, the aminomethyl group or the ethyl group could potentially direct metallation to adjacent positions on the isoxazole core, enabling further functionalization through reactions with various electrophiles.
Rearrangement Reactions Involving the Oxazole Moiety
Isoxazole rings can undergo various rearrangement reactions, often induced by heat or light. One of the well-known rearrangements is the conversion of isoxazoles into oxazoles or other heterocyclic systems. For example, certain 4-acetyl isoxazole derivatives have been transformed through a modified Willgerodt-Kindler reaction. umt.edu The specific rearrangement pathways for this compound have not been documented.
Stereoselective Transformations and Chiral Pool Applications
There is no available information in the searched literature regarding stereoselective transformations or the use of this compound in chiral pool applications. For this to be applicable, the molecule would either need to be chiral itself or be derivatized in a way that introduces chirality, followed by stereoselective reactions.
Development of Novel Functionalizations for the Chemical Compound
Research into novel functionalizations specifically for this compound is not described in the available literature. General methods for the synthesis and functionalization of isoxazoles are continually being developed, which could potentially be applied to this specific compound. These include various cycloaddition reactions to form the isoxazole ring and subsequent modifications of the substituents. organic-chemistry.orgnih.gov However, dedicated studies to develop new synthetic methodologies for this compound are not apparent.
Computational and Theoretical Investigations of 4 Ethyl 1,2 Oxazol 3 Yl Methanamine
Quantum Chemical Studies on Electronic Structure and Molecular Conformation
Quantum chemical studies provide profound insights into the intrinsic properties of molecules like (4-Ethyl-1,2-oxazol-3-yl)methanamine. By solving approximations of the Schrödinger equation, these computational methods can predict molecular geometries, electronic structures, and energy landscapes, offering a theoretical framework to understand and anticipate the compound's chemical behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the ground state geometry, which is the lowest energy arrangement of atoms in a molecule. nih.gov For isoxazole (B147169) derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net
An analysis of this compound using these methods would yield optimized bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The geometry of the isoxazole ring is largely planar, but the substituents—the ethyl group at position 4 and the methanamine group at position 3—introduce conformational flexibility. DFT calculations can precisely predict these structural parameters. researchgate.net
Table 1: Representative Predicted Geometric Parameters for the Isoxazole Ring of this compound based on DFT Calculations on Similar Structures.
| Parameter | Typical Calculated Value |
|---|---|
| O1-N2 Bond Length | ~1.41 Å |
| N2-C3 Bond Length | ~1.31 Å |
| C3-C4 Bond Length | ~1.43 Å |
| C4-C5 Bond Length | ~1.35 Å |
| C5-O1 Bond Length | ~1.36 Å |
| C3-N2-O1 Bond Angle | ~109° |
| C4-C3-N2 Bond Angle | ~114° |
Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. chemistrysteps.com For this compound, key rotations exist around the C3-CH2 (methanamine) bond and the C4-CH2 (ethyl) bond. These rotations give rise to various conformers with different steric and electronic interactions, and consequently, different potential energies. chemistrysteps.comkhanacademy.org
Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This process generates an energy landscape that identifies the most stable, low-energy conformers (global and local minima) and the energy barriers (transition states) between them. nih.gov The staggered conformations are generally more stable than eclipsed ones due to reduced torsional and steric strain. chemistrysteps.com The relative populations of these conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound.
| Conformer Description (Rotation around C3-CH2 bond) | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| Gauche | 0.5 | Stable |
| Anti | 0.0 | Most Stable |
| Eclipsed | 3.0 | Unstable (Transition State) |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgfiveable.me The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.comyoutube.com
For this compound, the HOMO is expected to have significant density on the nitrogen atom of the aminomethyl group and potentially on the isoxazole ring, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the C=N-O system of the isoxazole ring, indicating these atoms are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. nih.govresearchgate.net
Table 3: Representative FMO Properties for Isoxazole Derivatives Calculated via DFT.
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating ability |
| LUMO Energy | -0.5 to -1.5 | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | Correlates with chemical stability and reactivity |
Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, it is possible to map out the entire reaction coordinate and understand the energetic factors that govern the reaction's feasibility, rate, and selectivity. nih.gov
The synthesis of substituted isoxazoles often involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. sphinxsai.comorganic-chemistry.org A plausible synthesis for the core of this compound could involve the cycloaddition of a nitrile oxide with 1-butyne to form 3-methyl-4-ethyl-isoxazole, followed by functionalization.
Transition state (TS) analysis allows for the identification of the highest energy point along the reaction pathway, known as the transition state structure. youtube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. DFT calculations can locate TS structures and compute their energies, providing critical insights into the reaction kinetics. mdpi.com For a cycloaddition reaction, these calculations can also clarify whether the mechanism is concerted (one step) or stepwise and predict the regioselectivity of the addition. nih.gov
Table 4: Hypothetical Activation Energies for a [3+2] Cycloaddition Step in Isoxazole Synthesis.
| Reaction Pathway | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |
|---|---|---|
| Pathway to 4-Ethyl isomer | ~20 | Kinetically favored |
| Pathway to 5-Ethyl isomer | ~25 | Kinetically disfavored |
Substituents on the isoxazole ring can significantly influence reaction pathways through both electronic and steric effects. mdpi.com The ethyl group at the C4 position of this compound is an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the isoxazole ring, which can affect its reactivity in subsequent reactions, such as electrophilic aromatic substitution.
Computationally, the influence of the ethyl group can be quantified by comparing the calculated reaction profiles (activation energies and reaction energies) with those of an unsubstituted or differently substituted isoxazole. acs.org For example, the electron-donating nature of the ethyl group could stabilize a positively charged intermediate or transition state, thereby lowering the activation energy and accelerating the reaction. nih.gov Sterically, the bulk of the ethyl group can hinder the approach of reactants to the C4 and C5 positions, directing reactions to other sites like the C3 position or the methanamine group. mdpi.com
Tautomeric Equilibrium Studies of Aminopyrazoles and Related Oxazole (B20620) Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in the study of heterocyclic compounds, including those related to this compound. While specific experimental or computational studies on the tautomeric equilibrium of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational investigations of analogous aminopyrazole and isoxazole systems. These studies provide a theoretical framework for understanding the potential tautomeric forms of this compound and the factors governing their relative stabilities.
The primary form of tautomerism relevant to this compound is amine-imine tautomerism. The exocyclic aminomethyl group attached to the oxazole ring can potentially exist in equilibrium with its corresponding imine tautomer. The position of this equilibrium is influenced by a variety of factors, including the electronic nature of the heterocyclic ring, the substituents on both the ring and the exocyclic nitrogen, and the surrounding solvent environment.
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria. These methods can predict the relative energies of different tautomers, providing a quantitative measure of their stability. For related heterocyclic systems, such as aminopyrazoles, computational studies have shown that the amino form is generally the more stable tautomer. However, the energy difference between the amino and imine forms can be small, suggesting that a non-negligible population of the imine tautomer may exist under certain conditions.
In the case of this compound, two principal tautomers can be postulated: the amine form and the imine form. The relative stability of these tautomers is dictated by a delicate balance of electronic and steric effects. The aromaticity of the oxazole ring plays a crucial role in stabilizing the amine tautomer. Conversely, the formation of the exocyclic double bond in the imine tautomer disrupts this aromaticity to some extent.
| Tautomeric Form | Structure | Key Features | Anticipated Relative Stability |
|---|---|---|---|
| Amine Tautomer | This compound | Exocyclic C-N single bond; Aromatic oxazole ring | Generally more stable |
| Imine Tautomer | (4-Ethyl-1,2-oxazol-3(2H)-ylidene)methanimine | Exocyclic C=N double bond; Partially disrupted ring aromaticity | Generally less stable |
The ethyl group at the 4-position of the oxazole ring is expected to have a minor electronic influence on the tautomeric equilibrium. However, its steric bulk could potentially disfavor the imine tautomer by increasing steric strain. The solvent environment is another critical factor. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the extent of stabilization may differ, thereby shifting the equilibrium.
Molecular Modeling and Chemoinformatics Applications in Analog Design (excluding drug design)
Molecular modeling and chemoinformatics are indispensable tools in modern chemical research, facilitating the rational design of novel molecules with desired properties. In the context of this compound, these computational approaches can be leveraged to design analogs for a wide range of applications beyond the scope of drug discovery, such as in materials science, agrochemicals, or as chemical probes.
Analog design begins with the parent structure of this compound and systematically explores the chemical space around it by introducing various structural modifications. Chemoinformatics plays a crucial role in managing the vast number of potential analogs and predicting their physicochemical and electronic properties. This is achieved through the calculation of a wide array of molecular descriptors.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. For the design of analogs of this compound, a carefully selected set of descriptors can be used to guide the design process towards molecules with specific characteristics.
For instance, if the goal is to design analogs with altered electronic properties for applications in organic electronics, descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap, would be of paramount importance. These descriptors, which can be readily calculated using quantum chemical methods, provide insights into the molecule's ability to donate or accept electrons.
| Descriptor Class | Specific Descriptor | Relevance in Analog Design |
|---|---|---|
| Constitutional | Molecular Weight | Fundamental property influencing physical characteristics. |
| Topological | Topological Polar Surface Area (TPSA) | Indicator of a molecule's polarity and potential for intermolecular interactions. |
| Electronic | HOMO/LUMO Energies | Crucial for understanding electronic properties and reactivity. |
| Geometrical | Molecular Shape Indices | Important for applications where molecular recognition is key. |
The process of analog design is often iterative. A set of initial analogs is generated in silico, and their properties are predicted using chemoinformatic tools. Based on these predictions, the most promising candidates are selected for further investigation, which may involve more sophisticated molecular modeling techniques, such as molecular dynamics simulations, to study their conformational behavior and interactions with other molecules or materials. This computational pre-screening significantly reduces the time and resources required for experimental synthesis and testing.
Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to establish a mathematical relationship between the calculated molecular descriptors and a specific property of interest. While the development of a robust QSPR model requires a dataset of molecules with experimentally determined properties, even a preliminary model based on a small set of known compounds can provide valuable guidance in the design of new analogs of this compound.
Applications of 4 Ethyl 1,2 Oxazol 3 Yl Methanamine in Advanced Synthetic Organic Chemistry
The Chemical Compound as a Versatile Building Block for Complex Molecules
The utility of (4-Ethyl-1,2-oxazol-3-yl)methanamine as a versatile building block stems from the distinct reactivity of its components. cymitquimica.comscbt.com The primary amine group serves as a nucleophilic handle, readily participating in a wide array of chemical transformations to introduce new functionalities and build larger molecular frameworks. The isoxazole (B147169) ring, with its specific arrangement of nitrogen and oxygen heteroatoms, imparts unique electronic and steric properties to the molecule, influencing its reactivity and the conformational preferences of the resulting products.
Precursor in Natural Product Synthesis Research
While direct participation of this compound in the total synthesis of a specific natural product is not extensively documented in publicly available research, the isoxazole motif itself is a key component of various natural products. symc.edu.cn The synthesis of isoxazole-containing natural product analogues often employs isoxazole-based building blocks. The aminomethyl group at the 3-position provides a crucial point for elongation and elaboration of the molecular structure, a common strategy in the synthesis of complex natural product derivatives. For instance, research into the synthesis of isoxazole-containing indole alkaloids or other complex heterocyclic natural products could potentially utilize such building blocks to construct key fragments of the target molecule. symc.edu.cn The general strategy involves coupling the amine with other synthons to build the carbon skeleton, a foundational step in the synthesis of intricate natural products.
Utility in Heterocycle Fusion and Polycyclic System Construction
The bifunctional nature of this compound makes it a valuable substrate for the construction of fused heterocyclic and polycyclic systems. The primary amine can be transformed into various functional groups that can then undergo intramolecular cyclization reactions with substituents on the isoxazole ring or with other parts of the molecule. This strategy is a powerful tool for generating molecular complexity from relatively simple starting materials.
For example, the amine can be acylated, and the resulting amide can be induced to cyclize onto an activated position of another ring system, leading to the formation of fused heterocycles. This approach is widely used in the synthesis of novel scaffolds for medicinal chemistry research. The construction of triazolo-annulated heterocycles, for instance, often relies on the cyclocondensation of amino-substituted heterocyclic building blocks. researchgate.net
Table 1: Potential Reactions for Heterocycle Fusion
| Reaction Type | Reactant Partner | Resulting Fused System (Example) |
|---|---|---|
| Cyclocondensation | Dicarbonyl compounds | Pyrrolo[3,2-d]isoxazoles |
| Pictet-Spengler | Aldehydes/Ketones | Tetrahydro-isoxazolo[4,3-c]pyridines |
Scaffold for Combinatorial Library Synthesis in Academic Settings
In academic research, particularly in the context of drug discovery and chemical biology, the generation of compound libraries with high skeletal diversity is of great interest. core.ac.uk this compound serves as an excellent scaffold for combinatorial library synthesis. The primary amine allows for the facile introduction of a wide variety of substituents through reactions such as amidation, reductive amination, and sulfonylation.
By reacting the scaffold with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), a large library of compounds with a common isoxazole core but varying peripheral functionalities can be rapidly synthesized. This approach, often referred to as Diversity-Oriented Synthesis (DOS), is crucial for exploring chemical space and identifying novel bioactive molecules. core.ac.uk The resulting libraries can then be screened for various biological activities, aiding in the identification of new lead compounds for further development.
Role in Catalyst and Ligand Design for Research Purposes
The nitrogen and oxygen atoms within the isoxazole ring, along with the exocyclic primary amine of this compound, present potential coordination sites for metal ions. This has led to its investigation as a precursor for the synthesis of novel ligands for use in catalysis. By modifying the primary amine, chiral centers or additional coordinating groups can be introduced, leading to the formation of bidentate or tridentate ligands.
These ligands can then be complexed with various transition metals (e.g., palladium, rhodium, nickel) to form catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. The steric and electronic properties of the ethyl-isoxazole fragment can influence the catalytic activity and selectivity of the resulting metal complex. Research in this area focuses on creating bespoke catalysts for specific chemical transformations with high efficiency and selectivity.
Development of New Synthetic Methodologies Featuring the Chemical Compound
The unique reactivity of this compound has also spurred the development of new synthetic methodologies. For example, its primary amine can be used to direct reactions to specific positions on the isoxazole ring or to participate in novel cyclization cascades. Researchers are continually exploring new ways to utilize such building blocks to streamline the synthesis of complex molecules. One-pot reactions, where multiple transformations occur in a single reaction vessel, are a key area of development. researchgate.net this compound is a candidate for such processes, where its amine group can initiate a sequence of reactions to rapidly build molecular complexity.
Applications in Agrochemical and Materials Science Research (as synthetic intermediates)
In agrochemical research, heterocyclic compounds are frequently explored for their potential as herbicides, insecticides, and fungicides. The isoxazole ring is a known pharmacophore in this field. This compound serves as a key intermediate for the synthesis of more complex derivatives that are then screened for agrochemical activity. The primary amine allows for the attachment of various lipophilic or electronically active groups, which can modulate the biological activity and physical properties of the final compounds.
In materials science, heterocyclic compounds are investigated for their electronic and photophysical properties. scbt.com Derivatives of this compound could potentially be used as building blocks for the synthesis of organic light-emitting diode (OLED) materials, organic semiconductors, or functional polymers. The isoxazole core can be incorporated into conjugated systems to tune their electronic properties. The amine functionality provides a convenient point for polymerization or for grafting onto other material surfaces. While this is an emerging area, the versatility of the compound as a synthetic intermediate makes it a promising candidate for future materials science research. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques for 4 Ethyl 1,2 Oxazol 3 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments, including one-dimensional and two-dimensional techniques, would be required for the complete assignment of all proton and carbon signals in (4-Ethyl-1,2-oxazol-3-yl)methanamine.
One-Dimensional (1D) NMR (¹H, ¹³C) for Backbone Characterization
The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J-coupling), and integration (proton count). The ¹³C NMR spectrum, often acquired with proton decoupling, would reveal the number of unique carbon atoms.
Expected ¹H NMR Data: The spectrum would be expected to show signals for the aminomethyl (-CH₂NH₂) protons, the ethyl group protons (-CH₂CH₃), and the isoxazole (B147169) ring proton. The methylene (B1212753) protons of the ethyl group would appear as a quartet, coupled to the methyl protons, which would appear as a triplet. The aminomethyl protons would likely appear as a singlet, though this could vary depending on the solvent and concentration.
Expected ¹³C NMR Data: Six distinct signals would be anticipated, corresponding to the two carbons of the ethyl group, the aminomethyl carbon, and the three carbons of the isoxazole ring. The chemical shifts would be indicative of their electronic environments (e.g., sp³ hybridized carbons of the alkyl groups vs. sp² hybridized carbons of the heterocyclic ring).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Isoxazole C3 | - | ~158-162 |
| Isoxazole C4 | - | ~110-115 |
| Isoxazole C5 | ~8.4-8.6 (s) | ~168-172 |
| -C H₂NH₂ | ~3.8-4.0 (s) | ~35-40 |
| -C H₂CH₃ | ~2.5-2.7 (q) | ~18-22 |
| -CH₂C H₃ | ~1.2-1.4 (t) | ~12-15 |
Two-Dimensional (2D) NMR (COSY, HMQC, HMBC) for Connectivity and Regiochemistry
2D NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group (i.e., a cross-peak between the -CH₂- and -CH₃ signals).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be instrumental in confirming the regiochemistry, for instance, by showing a correlation from the aminomethyl protons to the C3 and C4 carbons of the isoxazole ring, and from the ethyl group protons to the C4 and C5 carbons, thus verifying the substituent positions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula. For this compound (C₆H₁₀N₂O), the expected monoisotopic mass is 126.0793 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass (m/z) |
| C₆H₁₀N₂O | [M+H]⁺ | 127.0866 |
| C₆H₁₀N₂O | [M+Na]⁺ | 149.0685 |
Analysis of the fragmentation patterns in the MS/MS spectrum would help to confirm the structure. Expected fragmentation could include the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the ethyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and N-O stretching (around 1300-1400 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The C=C and C=N bonds of the heterocyclic ring would be expected to show strong Raman signals.
Table 3: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |
| Primary Amine | N-H stretch | 3300-3500 (two bands) | Weak |
| Alkyl C-H | C-H stretch | 2850-3000 | Strong |
| Isoxazole Ring | C=N stretch | ~1600-1650 | Strong |
| Isoxazole Ring | Ring stretch | ~1400-1550 | Strong |
| Isoxazole Ring | N-O stretch | ~1300-1400 | Moderate |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would determine the precise bond lengths, bond angles, and three-dimensional arrangement of the atoms in the crystal lattice. It would unambiguously confirm the connectivity and regiochemistry of the ethyl and methanamine substituents on the 1,2-oxazole ring. Furthermore, it would reveal information about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.
Chromatographic Techniques for Purity Assessment in Research (e.g., HPLC, GC)
The purity of research compounds such as this compound is critical for the reliability and reproducibility of scientific findings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for assessing the purity of such pharmaceutical intermediates and research chemicals. These methods allow for the separation, identification, and quantification of the main compound from any impurities, including starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a principal method for the purity assessment of polar to moderately non-polar organic compounds like this compound. nih.gov The primary amino group in the molecule can lead to interactions with residual silanol (B1196071) groups on standard silica-based columns, potentially causing poor peak shape (tailing). helsinki.fibiotage.com To mitigate these effects, several strategies are employed in method development. The use of a high-purity, end-capped C18 or C8 column is a common starting point. Furthermore, the addition of modifiers to the mobile phase, such as trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA), can improve peak symmetry by masking silanol interactions or by adjusting the pH to ensure the analyte is in a single ionic form. biotage.com
A typical research setting would employ a gradient elution method to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where the isoxazole ring exhibits significant absorbance. For a comprehensive analysis, a photodiode array (PDA) detector can be used to acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment.
Illustrative RP-HPLC Method Parameters for Purity Analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm |
| Injection Volume | 10 µL |
This interactive table summarizes a representative HPLC method for the purity assessment of this compound.
Gas Chromatography (GC)
Acylation or silylation are frequent derivatization choices for primary amines. researchgate.net For instance, reacting the compound with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) converts the polar amine group into a less polar and more volatile silyl (B83357) derivative. doi.org This allows for improved chromatographic performance on a standard non-polar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase.
The analysis is typically performed using a Flame Ionization Detector (FID) for quantitative purity assessment or a Mass Spectrometer (MS) for definitive identification of the main peak and any impurities based on their mass-to-charge ratio and fragmentation patterns. nih.gov
Representative GC Method Parameters for Purity Analysis (Post-Derivatization):
| Parameter | Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometry (MS) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
This interactive table outlines a typical GC-MS method for the purity determination of this compound following a derivatization step.
Future Perspectives and Emerging Research Directions for 4 Ethyl 1,2 Oxazol 3 Yl Methanamine
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanamine will undoubtedly be shaped by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources. bohrium.comnih.gov Traditional synthetic routes for isoxazole (B147169) derivatives often rely on harsh conditions and toxic solvents, prompting the exploration of more environmentally benign alternatives. mdpi.com
Emerging research is focused on several key areas to develop novel and sustainable pathways:
Microwave-Assisted and Ultrasound-Irradiated Synthesis : These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce the formation of byproducts. mdpi.combohrium.com Ultrasound irradiation, for instance, promotes efficient cyclization and multicomponent reactions under milder conditions, often minimizing the need for toxic catalysts. mdpi.com
Water-Mediated Reactions : Utilizing water as a solvent is a cornerstone of green chemistry. The development of water-tolerant catalytic systems for the synthesis of isoxazole analogues is an active area of research, offering benefits such as high yields and simplified workup procedures. bohrium.com
Use of Agro-Waste-Based Catalysts : Innovative approaches include the use of catalysts derived from agricultural waste, such as water extract of orange fruit peel ash (WEOFPA). nih.gov These natural, inexpensive, and eco-friendly catalysts can be highly effective for multicomponent reactions that form the isoxazole core. nih.gov
Solvent-Free Conditions : Conducting reactions in the absence of a solvent, often with the aid of heterogeneous catalysts, represents another significant green approach. These methods can lead to higher yields and faster reaction times compared to conventional solvent-based systems. bohrium.com
These sustainable methodologies not only offer environmental benefits but also align with the growing demand for more efficient and cost-effective chemical manufacturing processes.
| Agro-Waste Catalysis | Inexpensive, renewable, biodegradable, and effective for multicomponent reactions. nih.gov | A one-pot synthesis using a natural catalyst could streamline the production and reduce reliance on heavy-metal catalysts. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of organic molecules, including heterocycles. chim.itsci-hub.se Integrating the synthesis of this compound into flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. chim.itnih.gov
Flow chemistry systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. durham.ac.ukresearchgate.net The small reactor volumes enhance heat and mass transfer, enabling the safe use of highly reactive intermediates and exothermic reactions that are often problematic in large-scale batch reactors. chim.it This is particularly relevant for the synthesis of isoxazoles, which can involve energetic intermediates like nitrile oxides. nanobioletters.com
Table 2: Advantages of Flow Chemistry and Automated Synthesis
| Feature | Benefit for Synthesis of this compound |
|---|---|
| Enhanced Safety | Minimized risk when handling potentially unstable intermediates due to small reaction volumes. chim.it |
| Precise Process Control | Improved yields, selectivity, and reproducibility through fine-tuning of temperature, pressure, and flow rates. durham.ac.uk |
| Rapid Optimization | Automated platforms can quickly screen a wide range of catalysts, solvents, and conditions to find the most efficient pathway. geneonline.com |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production by extending the operation time. chim.it |
| Integration of Processes | Multi-step syntheses, including reaction, workup, and purification, can be combined into a single continuous process. uc.pt |
Advanced Mechanistic Studies and Computational Refinements
A deeper understanding of the reaction mechanisms governing the formation of the isoxazole ring is crucial for optimizing the synthesis of this compound. The most common route to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.comrsc.org While this reaction is well-established, its regioselectivity and kinetics can be influenced by subtle changes in substrate structure and reaction conditions.
Future research will likely employ advanced computational chemistry tools, such as Density Functional Theory (DFT), to model the reaction pathways. mdpi.com These computational studies can provide detailed insights into the transition state geometries, activation energies, and the influence of catalysts and solvents on the reaction outcome. mdpi.comresearchgate.net For example, computational modeling can help predict the regioselectivity of the cycloaddition, ensuring the desired 3,4-disubstituted isoxazole isomer is formed preferentially.
Kinetic modeling and in-situ spectroscopic analysis are other powerful tools for elucidating reaction mechanisms. nih.gov By monitoring the concentration of reactants, intermediates, and products in real-time, researchers can build a comprehensive picture of the reaction dynamics. This knowledge is instrumental in identifying rate-limiting steps and potential side reactions, thereby enabling the rational design of more efficient and selective synthetic protocols. nih.gov
Table 3: Tools for Advanced Mechanistic Studies
| Tool/Technique | Information Gained | Application to this compound Synthesis |
|---|---|---|
| Density Functional Theory (DFT) | Transition state structures, activation energies, reaction pathways, regioselectivity. mdpi.com | Predicting the optimal precursor and conditions for the selective formation of the desired isoxazole isomer. |
| In-situ Spectroscopy (e.g., NMR, IR) | Real-time monitoring of species concentration, identification of transient intermediates. | Elucidating the reaction mechanism, identifying bottlenecks, and optimizing reaction conditions for higher yield and purity. |
| Kinetic Modeling | Determination of rate laws and reaction orders. nih.gov | Developing a predictive model of the synthesis to facilitate process control and scale-up. |
Expansion of Synthetic Utility in Emerging Fields of Chemical Science
The true value of a molecule like this compound lies in its potential applications. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide range of therapeutic agents. bohrium.comnih.gov The primary amine group in this compound serves as a versatile chemical handle, allowing for its incorporation into larger, more complex molecules through various chemical transformations.
Emerging research directions for this compound are likely to focus on:
Medicinal Chemistry : The compound can serve as a key building block for the synthesis of novel drug candidates. The isoxazole ring can act as a bioisostere for other functional groups, while the ethyl and aminomethyl substituents provide opportunities for tuning the molecule's physicochemical properties and biological activity. bohrium.comrsc.org Potential therapeutic areas could include oncology, infectious diseases, and neurodegenerative disorders, where isoxazole derivatives have shown promise. nih.gov
Materials Science : Heterocyclic compounds are increasingly being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and functional polymers. mdpi.com The specific substitution pattern of this compound could impart unique photophysical or electronic properties, making it a candidate for incorporation into advanced materials.
Agrochemicals : The isoxazole moiety is also present in some commercially successful pesticides. mdpi.com Further derivatization of this compound could lead to the discovery of new herbicidal or fungicidal agents with improved efficacy and environmental profiles.
The expansion of its synthetic utility will depend on the development of robust and versatile methods for its derivatization, allowing chemists to readily explore the vast chemical space accessible from this promising building block.
Table 4: Potential Emerging Applications
| Field | Potential Role of this compound | Rationale |
|---|---|---|
| Medicinal Chemistry | Scaffold for novel therapeutic agents. bohrium.comnih.gov | The isoxazole core is a known pharmacophore, and the primary amine allows for diverse functionalization to target various biological pathways. |
| Materials Science | Building block for functional organic materials. mdpi.com | The heterocyclic structure may confer desirable electronic or photophysical properties for applications like OLEDs or sensors. |
| Agrochemicals | Precursor for new pesticides or herbicides. mdpi.com | Isoxazole derivatives have a history of use in crop protection, suggesting potential for new discoveries in this area. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
